

Conformational Analysis of Phenyl Groups in Loperamide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the torsional angles of the phenyl groups in the loperamide molecule, a critical factor in its pharmacological activity as a peripherally acting μ -opioid receptor agonist. The spatial orientation of these bulky hydrophobic groups significantly influences the molecule's interaction with its target receptor and its overall physicochemical properties.

Torsional Angles of Phenyl Groups in Loperamide

The precise orientation of the three phenyl groups in loperamide has been determined through single-crystal X-ray diffraction studies. The key quantitative data regarding the dihedral angles between the central piperidine ring and the phenyl substituents are summarized in the table below. These angles define the conformational state of the molecule in its crystalline form.

| Torsional Angle Description | Dihedral Angle (°) |
|---|--------------------|
| Piperidine Ring Plane vs. 4-Chlorophenyl Ring Plane | 83.4 (± 0.5) |
| Piperidine Ring Plane vs. Benzene Ring 1 Plane | 76.4 (± 0.2) |
| Piperidine Ring Plane vs. Benzene Ring 2 Plane | 85.9 (± 0.2) |
| Benzene Ring 1 Plane vs. Benzene Ring 2 Plane | 50.8 (± 0.6) |



Data sourced from the redetermination of the loperamide monohydrate crystal structure.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the torsional angles of the phenyl groups in loperamide was achieved through single-crystal X-ray diffraction analysis of loperamide monohydrate.[1] This technique provides precise atomic coordinates, allowing for the calculation of bond lengths, bond angles, and dihedral (torsional) angles within the crystal lattice.

Methodology:

- Crystal Growth: Single crystals of loperamide monohydrate suitable for X-ray diffraction were obtained.
- Data Collection: A selected crystal was mounted on a diffractometer and cooled to 170 K to
 minimize thermal vibrations of the atoms, thereby improving the quality of the diffraction data.
 The crystal was irradiated with a monochromatic X-ray beam (Mo Kα radiation). The
 diffraction pattern, consisting of a set of reflections at various intensities, was recorded as the
 crystal was rotated.
- Structure Solution and Refinement: The collected diffraction data was processed to
 determine the unit cell dimensions and space group. The crystal structure was solved using
 direct methods and subsequently refined using full-matrix least-squares on F². All nonhydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference
 Fourier map and refined isotropically.[1]

Crystal Data for Loperamide Monohydrate:[1]

Chemical Formula: C29H33ClN2O2·H2O

Molecular Weight: 495.04 g/mol

Crystal System: Orthorhombic

Space Group: Pbca



· Unit Cell Dimensions:

 \circ a = 16.7869 (4) Å

 \circ b = 15.1506 (6) Å

 \circ c = 20.6617 (6) Å

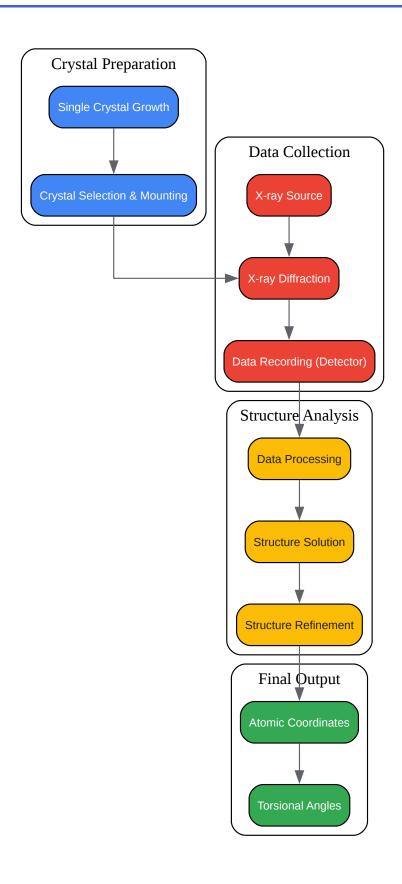
• Volume: 5254.9 (3) Å³

• Temperature: 170 K

Visualizations: Workflows and Signaling Pathways Experimental Workflow for Crystal Structure Determination

The following diagram outlines the major steps involved in determining the molecular structure of loperamide via single-crystal X-ray diffraction.





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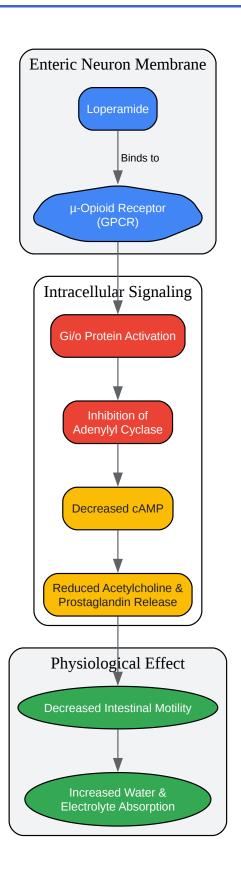
Caption: Workflow for X-ray Crystallography.



Loperamide's Mechanism of Action: µ-Opioid Receptor Signaling Pathway

Loperamide exerts its antidiarrheal effect by acting as an agonist at the μ -opioid receptors in the myenteric plexus of the large intestine.[2][3] This interaction initiates a signaling cascade that ultimately leads to decreased intestinal motility.





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Caption: Loperamide's Signaling Pathway.



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